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molecular formula C21H15F4N5O3 B8321212 6,8-Dioxo Apalutamide CAS No. 1332391-92-0

6,8-Dioxo Apalutamide

Cat. No. B8321212
M. Wt: 461.4 g/mol
InChI Key: RSVADJWVUQPMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108944B2

Procedure details

A mixture of 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide (synthesized as described for Example 1 using 5-amino-3-(trifluoromethyl)picolinonitrile (Intermediate 1) and of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (Intermediate 21) as starting materials) (90 mg, 0.19 mmol) and H2O2 (30%, 0.72 mL) in MeOH (8 mL) was stirred at room temperature for 5 days. The reaction mixture was diluted with EtOAc (10 mL) and the organic layer was washed with water, brine, and dried over magnesium sulfate. The residue obtained was purified by reverse phase HPLC (acetonitrile/water:TFA) to obtain 10 mg of 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide as a white solid. 1H NMR (500 MHz, CDCl3) δ 9.28 (d, 1H), 8.54 (d, 1H), 8.23 (t, 1H), 7.33 (m, 1H), 7.27 (m, 1H), 6.93 (m, 1H), 3.07 (d, 3H), 2.71 (m, 2H), 2.57 (m, 2H), 2.28 (m, 1H), 1.82 (m, 1H).
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[CH:7][C:6]([N:9]2[C:16](=[O:17])[C:12]3([CH2:15][CH2:14][CH2:13]3)[N:11]([C:18]3[CH:27]=[CH:26][C:21]([C:22]([NH:24][CH3:25])=[O:23])=[C:20]([F:28])[CH:19]=3)[C:10]2=S)=[CH:5][C:4]=1[C:30]([F:33])([F:32])[F:31])#[N:2].FC1C=C(N2C(=S)N(C3C=C(C(F)(F)F)C(C#N)=NC=3)C(=O)C32CCC3)C=CC=1[OH:41].C(C1(NC2C=CC(C(NC)=O)=C(F)C=2)CCC1)#N.OO>CO.CCOC(C)=O>[C:1]([C:3]1[N:8]=[CH:7][C:6]([N:9]2[C:16](=[O:17])[C:12]3([CH2:15][CH2:14][CH2:13]3)[N:11]([C:18]3[CH:27]=[CH:26][C:21]([C:22]([NH:24][CH3:25])=[O:23])=[C:20]([F:28])[CH:19]=3)[C:10]2=[O:41])=[CH:5][C:4]=1[C:30]([F:33])([F:32])[F:31])#[N:2]

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
C(#N)C1=C(C=C(C=N1)N1C(N(C2(CCC2)C1=O)C1=CC(=C(C(=O)NC)C=C1)F)=S)C(F)(F)F
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1O)N1C2(CCC2)C(N(C1=S)C=1C=C(C(=NC1)C#N)C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1(CCC1)NC1=CC(=C(C(=O)NC)C=C1)F
Name
Quantity
0.72 mL
Type
reactant
Smiles
OO
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by reverse phase HPLC (acetonitrile/water:TFA)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=N1)N1C(N(C2(CCC2)C1=O)C1=CC(=C(C(=O)NC)C=C1)F)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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